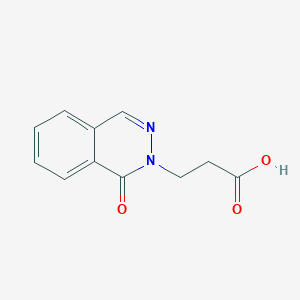
3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for research purposes .
Synthesis Analysis
A simple and efficient synthesis of [4-(3, 4-dimethylphenyl)-5, 6, 7, 8-tetrabromo-1-oxo-1H-phthalazin-2-yl]-acetic acid hydrazide has been carried out . The obtained hydrazide has been used in the synthesis of some interesting heterocycles such as pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, rhodanine, quinazoline .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile, a compound structurally related to 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid, has been utilized as a key intermediate for synthesizing various heterocycles. These newly synthesized compounds exhibit potential antibacterial properties, highlighting their application in the development of novel antibacterial agents. Such advancements are crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Khalil, Berghot, & Gouda, 2009).
Catalytic and Sensing Applications
Metal-organic frameworks (MOFs) based on related compounds have shown significant potential in catalytic applications and sensing. For instance, a terbium metal-organic framework associated with mixed 4-(pyridin-3-yloxy)-phthalic acid demonstrates excellent fluorescence stability and the ability to selectively detect Al3+ and CO32- ions. This property is valuable for environmental monitoring and the development of sensors for detecting metal ions and carbonate ions in various matrices, showcasing the compound's application in the field of material science and environmental analysis (Zhan et al., 2019).
Antitumor Activity
The synthesis of new S-glycosyl and S-alkyl derivatives incorporating a related compound has been explored for their potential antitumor activities. Some of these synthesized compounds have demonstrated significant in vitro anticancer activities, suggesting their potential application in the development of new anticancer therapies. Such research is pivotal for discovering new therapeutic agents that can target cancer cells effectively, offering hope for improved cancer treatment strategies (Saad & Moustafa, 2011).
Environmental Applications
In environmental science, the synthesis and application of phthalazine derivatives, including this compound, are being explored for their utility in creating more sustainable and efficient materials. For example, the development of new metal-organic frameworks (MOFs) for the selective and efficient capture of CO2 demonstrates the potential of these compounds in addressing environmental challenges such as greenhouse gas emissions (Kang et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-oxophthalazin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-11(16)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIZVVZEHJBRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
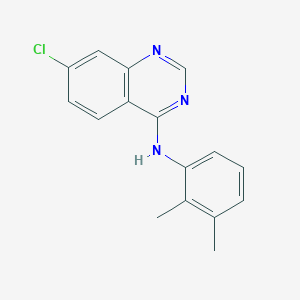
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)

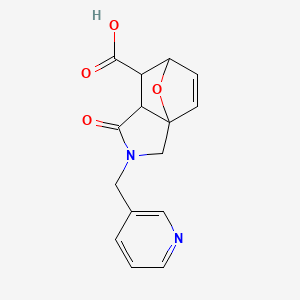
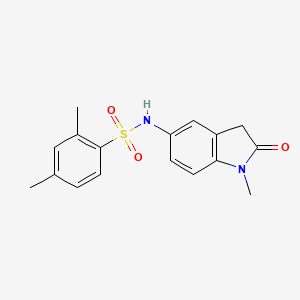
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)
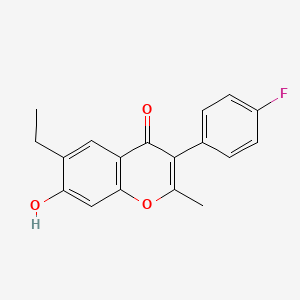
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
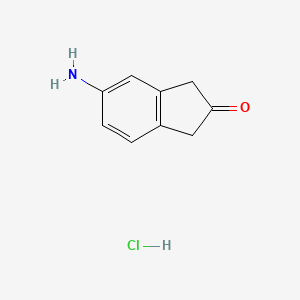

![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
